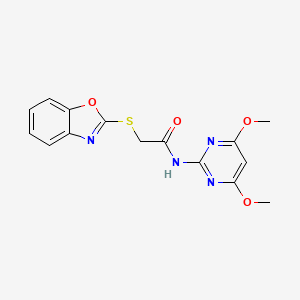

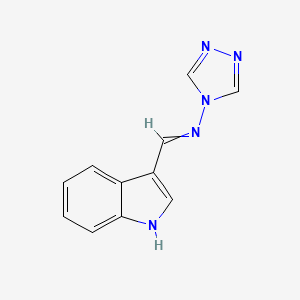

![molecular formula C25H22N4O2 B5578392 2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section aims to provide an overview of research related to pyrrolo[2,3-d]pyrimidin-4-yl derivatives, which are of significant interest due to their diverse pharmacological activities and applications in chemical synthesis. These compounds, including variations like "2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol," are studied for their potential as inhibitors, their structural characteristics, and their reactivity under various conditions.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-yl derivatives often involves multi-step reactions, starting from simple precursors like substituted acetophenones, and employing methods such as the reaction with aminoethanol derivatives. An example includes the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives through reactions involving ketene dithioacetal and aminoethanol or l-amino-2-propanol, leading to the corresponding substituted 2-methyleneoxazolidines utilized in further synthetic steps (Ravi Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and interactions within the crystal lattice. For instance, the structure of similar amino alcohol ligands useful in asymmetric catalysis has been elucidated, highlighting the presence of intramolecular hydrogen bonds that can influence reactivity and stereochemical outcomes of reactions (E. Reinheimer et al., 2012).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidin-4-yl derivatives participate in various chemical reactions, reflecting their reactivity and potential application in synthetic chemistry. For example, their reactions with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII have been studied, revealing the potential of such compounds to act as ligands in coordination chemistry and their interactions with metal ions (Z. Mardani et al., 2019).

Applications De Recherche Scientifique

Synthetic Methods and Chemical Transformations

Research on furans and pyrroles underscores their importance as synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. Techniques for preparing 2-substituted 3-furfurals from 3-furfural via organolithium, Grignard, and organozinc reagents, followed by novel oxidative rearrangement, illustrate advanced methodologies for creating complex molecules with potential applications in material science and pharmaceuticals (Kelly et al., 2008). Such synthetic strategies could be relevant for modifying the given compound to enhance its application scope.

Pharmacological Activities

Compounds structurally related to pyrimidines have shown a wide range of biological activities. For instance, derivatives of pyrimidin-4-ones, akin to the core structure of the compound , have displayed antiviral activity (Legraverend et al., 1985). This suggests potential research applications of the compound in developing new antiviral agents, provided that it shares similar pharmacophore features.

Material Science and Catalysis

The utilization of phosphino groups in peptide chemistry, as demonstrated by the use of 2-(diphenylphosphino)ethyl group for carboxyl-protection, highlights the compound's potential application in material science and catalysis. The ease of introduction and removal under mild conditions suggests its utility in synthesizing complex peptides and polymers with precise structural requirements (Chantreux et al., 1984).

Molecular Docking and Drug Design

Complexation studies involving aminoethanol derivatives with metals have revealed insights into molecular docking and ligand design, particularly in creating compounds with specific biological activities. For example, complexes formed with copper and cadmium have been characterized and analyzed for interaction with biomolecules, suggesting applications in designing metal-based drugs and understanding their interaction mechanisms at the molecular level (Mardani et al., 2019).

Mécanisme D'action

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Orientations Futures

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds have potential as antitumor agents , suggesting that future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.

Propriétés

IUPAC Name |

2-[[7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c30-14-13-26-24-22-21(18-8-3-1-4-9-18)23(19-10-5-2-6-11-19)29(25(22)28-17-27-24)16-20-12-7-15-31-20/h1-12,15,17,30H,13-14,16H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQKIQEFGKYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)NCCO)CC4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

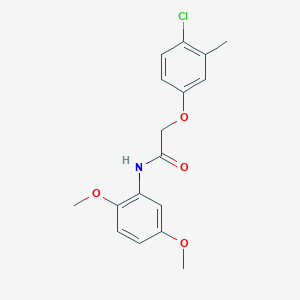

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

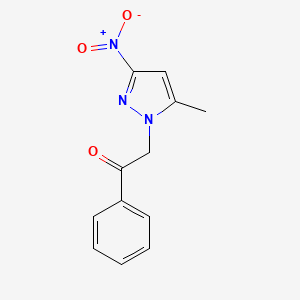

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

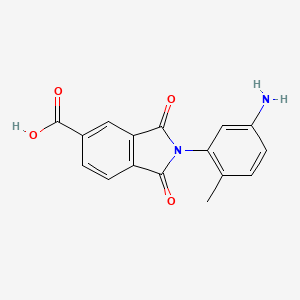

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)